Imidazo[1,2-a]pyridin-2-ol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-5,10H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJNNQQHMAZWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyridin 2 Ol Hydrochloride and Analogous Structures
Condensation-Based Synthetic Approaches
Condensation reactions represent the foundational and most traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) ring system. These approaches typically involve the formation of the imidazole (B134444) ring by reacting a 2-aminopyridine (B139424) substrate with a component that provides the remaining two carbon atoms of the five-membered ring.
Reactions of 2-Aminopyridines with α-Halogenocarbonyl Compounds
One of the most established and widely utilized methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, such as α-haloketones or α-haloaldehydes. bio-conferences.orgresearchgate.netrsc.org This reaction, often referred to as the Tschitschibabin reaction, was first reported in 1925 and involves the reaction of 2-aminopyridine with bromoacetaldehyde. bio-conferences.org The process entails the initial N-alkylation of the pyridine (B92270) ring nitrogen by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. rsc.org
The versatility of this method allows for the synthesis of a diverse range of substituted imidazo[1,2-a]pyridines by varying both the 2-aminopyridine and the α-haloketone starting materials. researchgate.net For instance, the reaction of substituted 2-aminopyridines with various phenacyl bromides has been used to produce 2-arylimidazo[1,2-a]pyridines in good to excellent yields. researchgate.net Different reaction conditions, including the use of catalysts like copper(II) triflate or ionic liquids, have been employed to improve the efficiency and scope of this condensation. researchgate.net
Table 1: Examples of Condensation Reactions with α-Halogenocarbonyl Compounds
| 2-Aminopyridine Derivative | α-Halogenocarbonyl Compound | Product Type | Reference |
| 2-Aminopyridine | Bromoacetaldehyde | Imidazo[1,2-a]pyridine | bio-conferences.org |
| Substituted 2-Aminopyridines | Substituted Phenacyl Bromides | 2-Arylimidazo[1,2-a]pyridines | researchgate.net |
| 2-Aminopyridine | α-Bromoketones | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |
Cyclocondensation Reactions with Aldehydes and Ketones
The imidazo[1,2-a]pyridine nucleus can also be formed through cyclocondensation reactions involving 2-aminopyridines and various carbonyl compounds like aldehydes and ketones, often facilitated by an oxidant or catalyst. nih.gov These methods can proceed through different mechanisms. For example, a copper-catalyzed aerobic oxidative synthesis involves the reaction of 2-aminopyridines with acetophenones. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type intermediate. organic-chemistry.orgacs.org
Another approach involves the reaction of 2-aminopyridines with β-dicarbonyl compounds or their equivalents. nih.gov Tandem reactions, where a Michael addition is followed by an intramolecular cyclization, have also been developed using substrates like nitroolefins in the presence of an iron(II) catalyst. bio-conferences.org This particular method allows for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. bio-conferences.org
Table 2: Cyclocondensation Reactions with Aldehydes and Ketones
| Carbonyl Compound | Co-reactant/Catalyst | Product Feature | Reference |
| Acetophenones | 2-Aminopyridines / CuI (catalyst), Aerobic conditions | Broad functional group compatibility | organic-chemistry.org |
| Ketones | 2-Aminopyridines / KI/TBHP (catalyst system) | Metal-free, aqueous conditions | organic-chemistry.org |
| Nitroolefins | 2-Aminopyridines / Fe(II) (catalyst) | Forms 3-methyl-2-arylimidazo[1,2-a]pyridines | bio-conferences.org |
Transition Metal-Catalyzed Synthesis
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering novel and efficient pathways for the construction of imidazo[1,2-a]pyridines. researchgate.netnih.gov These methods often proceed under mild conditions and exhibit high selectivity and functional group tolerance. thieme-connect.com
Copper-catalyzed reactions are particularly prevalent in the synthesis of this heterocyclic scaffold. researchgate.netnih.gov For example, copper(I)-catalyzed three-component domino reactions of 2-aminopyridines, aldehydes, and terminal alkynes provide a direct route to substituted imidazo[1,2-a]pyridines. nih.gov Copper catalysts have also been employed in oxidative cyclization reactions, such as the coupling of 2-aminopyridines with cinnamaldehyde (B126680) derivatives under aerobic conditions to yield formyl-substituted products. nih.gov Furthermore, copper iodide has been used to catalyze the reaction between 2-aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org
In addition to copper, palladium has also been utilized. A one-pot process involving a palladium(II)-catalyzed cyclization can lead to the formation of 3-vinyl imidazo[1,2-a]pyridines. thieme-connect.com Rhodium(III) has been used to catalyze the coupling of imines, formed in situ from 2-aminopyridines and aldehydes, with diazo esters. nih.gov These transition metal-catalyzed approaches highlight the continuous evolution of synthetic strategies toward the imidazo[1,2-a]pyridine core, enabling the creation of complex and functionally diverse molecules. nih.gov
Table 4: Examples of Transition Metal-Catalyzed Syntheses
| Metal Catalyst | Reactants | Reaction Type | Product Feature | Reference |
| Copper(I) Iodide | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Three-component domino reaction | High to excellent yields | organic-chemistry.orgnih.gov |
| Copper(I) Iodide | 2-Aminopyridines, Nitroolefins | Oxidative cyclization (aerobic) | General method for various imidazo[1,2-a]pyridines | organic-chemistry.org |
| Palladium(II) | - | Cyclization | 3-Vinyl imidazo[1,2-a]pyridines | thieme-connect.com |
| Rhodium(III) | 2-Aminopyridines, Aldehydes, Diazo Esters | Imidoyl C-H Activation/Coupling | Pyrido[1,2-a]pyrimidin-4-ones | nih.gov |
Copper-Catalyzed Methodologies
Copper catalysis has emerged as a powerful and cost-effective tool for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and broad functional group tolerance.
Copper-catalyzed aerobic oxidative coupling represents a green and efficient approach for constructing the imidazo[1,2-a]pyridine core. These reactions typically utilize molecular oxygen from the air as the terminal oxidant, which is both environmentally friendly and economical.
One prominent method involves the reaction of 2-aminopyridines with ketones. For instance, a copper(I)-iodide (CuI) catalyzed aerobic oxidative synthesis has been developed using 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is compatible with a wide array of functional groups. organic-chemistry.org Mechanistic studies suggest the reaction may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Another approach utilizes ketone oxime esters as coupling partners with pyridines in a rapid, copper-catalyzed aerobic dehydrogenative cyclization, providing an environmentally friendly route to the target compounds. nih.gov
A similar strategy employs ketoxime acetates and simple pyridines, which undergo a copper(I)-catalyzed aerobic oxidative coupling to afford imidazo[1,2-a]pyridines in high yields (66–95%) under mild conditions. organic-chemistry.org Optimization studies identified CuI as the most effective catalyst, with NMP as the preferred solvent at 100°C. organic-chemistry.org This method is versatile, accommodating both electron-rich and electron-deficient substrates. organic-chemistry.org
Furthermore, a one-pot procedure using aminopyridines and nitroolefins has been established with copper catalysis, using air as the oxidant. organic-chemistry.org This reaction is well-suited for constructing a diverse range of imidazo[1,2-a]pyridines. organic-chemistry.org Optimization of this process found CuBr to be the most effective catalyst in DMF at 80°C, achieving yields up to 90%. organic-chemistry.org
Table 1: Examples of Copper-Catalyzed Aerobic Oxidative Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Key Features |
|---|---|---|---|---|
| 2-Aminopyridines | Acetophenones | CuI | Air | Broad functional group compatibility. organic-chemistry.org |
| Pyridines | Ketone Oxime Esters | Copper | Air | Rapid and environmentally friendly. nih.gov |
| Pyridines | Ketoxime Acetates | CuI | Air | High yields (66-95%) under mild conditions. organic-chemistry.org |
| Aminopyridines | Nitroolefins | CuBr | Air | One-pot procedure, yields up to 90%. organic-chemistry.org |
Copper catalysis also facilitates annulation and decarboxylative coupling reactions to form the imidazo[1,2-a]pyridine scaffold. A notable example involves a copper(II)-mediated metalloradical activation for the denitrogenative and decarboxylative intermolecular annulation of tetrazolo[1,5-a]pyridines with cinnamic acids. rsc.org This reaction is proposed to proceed via a copper-nitrene intermediate and provides a novel route to 3-arylimidazo[1,2-a]pyridines. rsc.org
Another strategy involves a copper-promoted cascade reaction of 2-aminopyridines with alkynoic acids, which undergoes decarboxylative halogenation and oxidative diamination to yield 2-haloimidazo[1,2-a]pyridines. researchgate.net Additionally, copper-catalyzed annulation reactions between terminal alkynes and 2-aminopyridines have been developed, using a copper halide as the halogen source to produce 2-halogenated imidazo[1,2-a]pyridines. researchgate.net These methods highlight the versatility of copper catalysts in mediating complex transformations involving both ring formation and functionalization.
Palladium-Catalyzed Synthetic Routes
Palladium catalysts are well-known for their utility in cross-coupling reactions and have also been applied to the synthesis of imidazo[1,2-a]pyridines. One such method is a Sonogashira-cyclisation cascade reaction. rsc.org While the cyclization step in this cascade was initially proposed to be palladium-catalyzed, further investigation has suggested that it can also proceed through a base-catalyzed rearrangement. rsc.org
A combined copper(I) and palladium(II) catalytic system offers a convenient one-pot synthesis of functionalized imidazo[1,2-a]pyridines. thieme-connect.com Under palladium(II) catalysis, the reaction between pyridine-2-amine and alkynes can lead to the formation of 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com The proposed mechanism for this transformation involves a 1,2-hydride shift of an intermediate palladium–carbene complex. thieme-connect.com This dual catalytic approach provides access to different functional handles (carbonyls via copper catalysis and vinyl groups via palladium catalysis) for further molecular elaboration. thieme-connect.com
Other Metal-Mediated Cyclizations and Annulations
Beyond copper and palladium, other transition metals have been employed to catalyze the synthesis of imidazo[1,2-a]pyridines. rsc.org Although less common, metals such as iron, gold, and ruthenium have been utilized in coupling reactions to assemble the core scaffold. rsc.org
One specific example involves a triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines. acs.org In this process, the 2H-azirine is activated by triflic anhydride (B1165640) to form an electrophilic species that reacts with the 2-chloropyridine (B119429) to generate a pyridinium (B92312) salt intermediate. acs.org Subsequent treatment with a base, such as triethylamine, induces cyclization to selectively form C3-substituted imidazo[1,2-a]pyridines with yields ranging from 15% to 85%. acs.org
Metal-Free and Environmentally Benign Synthetic Protocols
In the pursuit of greener and more sustainable chemical processes, significant effort has been directed towards the development of metal-free synthetic routes to imidazo[1,2-a]pyridines.
Catalyst-free cascade reactions provide an efficient and atom-economical pathway to imidazo[1,2-a]pyridines. A simple and effective protocol involves the reaction of 2-aminopyridine with substrates like 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene, affording 3-arylimidazo[1,2-a]pyridines in yields up to 86%. organic-chemistry.org
The traditional and most common approach for synthesizing the imidazo[1,2-a]pyridine core is the condensation of 2-aminopyridines with α-haloketones. acs.orgscielo.br This reaction can be performed under catalyst- and solvent-free conditions, for instance, by heating a neat mixture of the reactants, which leads to excellent yields. scielo.br The reaction mechanism is believed to involve the nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine. scielo.br To further align with green chemistry principles, this condensation can be carried out under microwave irradiation in environmentally friendly solvents like a water-isopropanol mixture, providing the desired products in excellent yields. acs.org
Another catalyst-free approach involves the reaction of 2-aminopyridine with conjugated nitrobutadienes. acs.org This transformation proceeds via a Michael addition, followed by elimination and an intramolecular cyclization to form the target compounds. acs.org This methodology has been successfully applied to the synthesis of the anxiolytic drug alpidem (B1665719) and the hypnotic drug zolpidem. acs.org
Table 2: Summary of Catalyst-Free Cascade Processes
| Reactants | Conditions | Product Type | Yield |
|---|---|---|---|
| 2-Aminopyridine, 1-bromo-2-phenylacetylene | Catalyst-free | 3-Arylimidazo[1,2-a]pyridine | Up to 86% organic-chemistry.org |
| 2-Aminopyridine, α-Haloketone | Neat, 60 °C | 2-Phenylimidazo[1,2-a]pyridine | 91% scielo.br |
| 2-Aminopyridine, Phenacyl bromide | Microwave, H₂O-IPA | Imidazo[1,2-a]pyridines | Excellent acs.org |
| 2-Aminopyridine, Conjugated nitrobutadiene | Catalyst-free | Imidazo[1,2-a]pyridines | Not specified acs.org |
Electrochemical Synthesis Approaches
Electrochemical synthesis has emerged as a powerful and sustainable tool for the construction and functionalization of imidazo[1,2-a]pyridine derivatives. By using electrons as traceless reagents, these methods can obviate the need for harsh chemical oxidants or reducing agents, often proceeding under mild conditions. acs.orgnih.gov This approach is particularly effective for direct C-H functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic core. nih.gov
Key electrochemical strategies include:
Direct and Indirect Oxidation: Imidazo[1,2-a]pyridines can be functionalized through direct anodic oxidation to generate reactive intermediates or through indirect oxidation using electrochemically generated mediators. nih.gov
Dehydrogenative Coupling: Researchers have successfully demonstrated the electrochemical C-H functionalization of the imidazo[1,2-a]pyridine core. For instance, the C3 position can be selectively coupled with various nucleophiles. nih.gov
Annulation Reactions: An electrochemically promoted [3 + 2] annulation of imidazo[1,2-a]pyridines with alkynes has been developed, providing access to complex polycyclic heteroaromatic systems under green and mild conditions. acs.org This method showcases the utility of electrochemistry in building molecular complexity. acs.org
Cascade Reactions: In the synthesis of related isomers like 1-cyano-imidazo[1,5-a]pyridines, a cascade process has been designed where ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) serves as both the electrolyte and the cyanating agent. mdpi.com This type of multi-step reaction in a single electrochemical cell highlights the efficiency of the technique. mdpi.com
Electrochemical methods represent a frontier in green chemistry, enabling a wide range of transformations on the imidazo[1,2-a]pyridine scaffold with high efficiency and minimal waste. nih.govnih.gov
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, presents a solvent-free alternative for synthesizing imidazo[1,2-a]pyridine structures. These techniques are recognized for their environmental benefits, reducing or eliminating the need for solvents and often leading to shorter reaction times and simplified work-up procedures.
One study compared thermal, microwave, and mechanochemical methods for the condensation of 2-aminopyridine with phenacyl bromide derivatives. While microwave irradiation proved to be the most efficient method in this specific case, mechanosynthesis was also explored as a viable strategy. rsc.org In some instances, however, mechanochemical grinding can result in a mixture of byproducts, indicating that reaction outcomes can be substrate-dependent. rsc.org
Despite this, mechanochemistry has been successfully applied in dual synthetic strategies. For example, a combined electro- and mechanochemical approach has been reported for the synthesis of biologically relevant 3-thio-imidazo[1,2-a]pyridines, demonstrating the complementary nature of these modern synthetic tools. researchgate.net
Microwave-Assisted and Solvent-Free Reaction Conditions
To enhance reaction rates, improve yields, and adhere to the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have been extensively applied to the preparation of imidazo[1,2-a]pyridine derivatives.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves product yields. rsc.orgrsc.orgorganic-chemistry.org A catalyst-free protocol for synthesizing imidazo[1,2-a]pyridine derivatives in water under microwave irradiation achieves excellent yields of 92–95% in just 30 minutes. rsc.org Another report highlights the synthesis of these derivatives in as little as 60 seconds with high yields. rsc.org Multi-component reactions, which build complex molecules in a single step, are particularly amenable to microwave assistance. This has been demonstrated in the one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives and in the Groebke–Blackburn–Bienaymé reaction (GBBR) to produce diverse structures.
Solvent-Free Reaction Conditions: Conducting reactions without a solvent (neat) or under solid-state conditions minimizes waste and avoids the environmental impact of volatile organic compounds. A highly efficient, catalyst- and solvent-free condensation of α-haloketones with 2-aminopyridines at 60 °C yields the desired products in high purity. This approach has been expanded to one-pot, three-component reactions that proceed with high regioselectivity under solvent-free conditions, sometimes using a base like Et₃N as a catalyst. The combination of microwave irradiation with solvent-free conditions represents a particularly powerful and green synthetic strategy, enabling the rapid synthesis of highly substituted imidazo[1,2-a]pyridines.
| Method | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | 2-aminonicotinic acid, chloroacetaldehyde | Water, catalyst-free | 30 min | 92–95% | rsc.org |
| Microwave-Assisted | 2-aminopyridine, phenacyl bromides | Basic medium | 60 sec | up to 88% | rsc.org |
| Microwave-Assisted, One-Pot | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, NH₄OAc | p-TSA, Ethanol (B145695), 80°C | 30 min | 46–80% | |
| Solvent-Free | α-haloketones, 2-aminopyridines | Neat, catalyst-free, 60°C | 20 min | 91% | |
| Solvent-Free, 3-Component | Heterocyclic ketene (B1206846) aminals, aldehydes, β-oxodithioesters | Et₃N (catalyst) | - | Good | |
| Microwave-Assisted, Solvent-Free, 3-Component | Pyridin-2-amine, 3-phenylpropiolaldehyde, alcohol | TsOH (catalyst) | - | Good |
Regioselective and Stereoselective Synthesis of Imidazo[1,2-a]pyridine Derivatives
Controlling the precise three-dimensional arrangement of atoms is critical in the synthesis of complex organic molecules. For imidazo[1,2-a]pyridine derivatives, this involves both regioselectivity (control of substituent position on the aromatic core) and stereoselectivity (control of chirality).
Regioselective Synthesis: The imidazo[1,2-a]pyridine scaffold has multiple non-equivalent positions for substitution, making regiocontrol a key challenge. Many modern synthetic methods have been developed to achieve high regioselectivity. For example, three-component reactions involving heterocyclic ketene aminals have been shown to produce highly substituted imidazo[1,2-a]pyridines with excellent control over the substituent placement.
Other notable regioselective methods include:
Catalyst-free aza-ene additions and cyclic-condensation reactions that proceed with high regioselectivity.
Photocatalyzed C-H nitrosylation , which allows for the highly selective introduction of a nitroso group at the C3 position under additive-free conditions.
Metal-catalyzed reactions , such as copper-catalyzed aerobic oxidation, can direct functionalization to specific sites, enabling the synthesis of various isomers.
Stereoselective Synthesis: While the core imidazo[1,2-a]pyridine ring is achiral, the introduction of substituents can create chiral centers or, in specific cases, axially chiral molecules (atropisomers). The catalytic asymmetric synthesis of such structures is a sophisticated and highly sought-after goal.
A significant breakthrough is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. rsc.orgorganic-chemistry.org This has been achieved through an asymmetric Groebke-Blackburn-Bienaymé multicomponent reaction. rsc.orgorganic-chemistry.org By employing a chiral phosphoric acid catalyst, this method provides access to a wide range of imidazo[1,2-a]pyridine atropisomers with excellent yields and high enantioselectivities (ee). rsc.orgorganic-chemistry.org Control experiments have shown that a remote hydrogen bonding donor on the substrate plays a crucial role in achieving the high degree of stereocontrol observed in the reaction. rsc.orgorganic-chemistry.org
| Reaction Type | Key Reagents | Catalyst | Conditions | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Groebke-Blackburn-Bienaymé Reaction | 6-aryl-2-aminopyridines, aldehydes, isocyanides | Chiral Phosphoric Acid (CPA) | Cyclohexane, 20°C, 12h | High to Excellent | High to Excellent | rsc.orgorganic-chemistry.org |
Reactivity and Functionalization Strategies of the Imidazo 1,2 a Pyridine Scaffold
C-H Functionalization Reactions
Direct C-H functionalization has become a primary strategy for modifying the imidazo[1,2-a]pyridine (B132010) skeleton. nih.govresearchgate.net This approach is valued for its atom and step economy, though it can sometimes require harsh conditions or expensive catalysts. nih.gov Research has increasingly focused on developing milder and more efficient methods, including those utilizing visible light induction. nih.govnih.gov The C3 position of the imidazo[1,2-a]pyridine ring is particularly electron-rich and, therefore, is the most common site for electrophilic or radical attack, making C3-functionalization a major focus of research. researchgate.net
Direct C3-Alkylation of Imidazo[1,2-a]pyridines
The introduction of alkyl groups at the C3 position of imidazo[1,2-a]pyridines is a crucial transformation for creating derivatives with diverse biological properties. mdpi.comnih.gov Various methods have been developed to achieve this, often employing catalytic systems to facilitate the reaction.
One efficient method involves a three-component aza-Friedel–Crafts reaction using Yttrium(III) triflate (Y(OTf)₃) as a Lewis acid catalyst. mdpi.comnih.gov This approach allows for the reaction of imidazo[1,2-a]pyridines, aldehydes, and amines under normal atmospheric conditions, avoiding the need for an inert atmosphere or anhydrous solvents. mdpi.comnih.gov The reaction demonstrates good functional group tolerance and can be scaled up to the gram level. mdpi.com For instance, 2-phenyl imidazo[1,2-a]pyridines with either electron-donating (methyl) or halogen (fluoro, chloro, bromo) groups on the phenyl ring react smoothly to produce the desired C3-alkylated products in yields ranging from 80% to 92%. mdpi.com
Another strategy for C3-alkylation utilizes donor-acceptor (DA) cyclopropanes. acs.org This method involves a nucleophilic ring-opening reaction where the C3 position of the imidazo[1,2-a]pyridine attacks the cyclopropane (B1198618) ring, facilitated by a Lewis acid. acs.org This reaction works for both imidazo[1,2-a]pyridine and 2-arylimidazo[1,2-a]pyridines, yielding C3-alkylated products in good to excellent yields. acs.org DA-cyclopropanes with electron-donating groups have been shown to produce C3-alkylation products in very high yields (89–96%). acs.org
Metal- and additive-free C3-alkylation has also been achieved using para-quinone methides (p-QMs). researchgate.net This method involves a 1,6-nucleophilic addition of the imidazopyridine to the p-QM under mild conditions, resulting in excellent yields. researchgate.net
| Reaction Type | Catalyst/Reagent | Key Features | Yields | Reference |
|---|---|---|---|---|
| Aza-Friedel–Crafts | Y(OTf)₃ | Three-component reaction (imidazo[1,2-a]pyridine, aldehyde, amine); air-tolerant. | Moderate to good (up to 92%) | mdpi.comnih.gov |
| Nucleophilic Ring Opening | Donor-Acceptor Cyclopropanes | Suitable for various substituted imidazo[1,2-a]pyridines and DA-cyclopropanes. | Good to excellent (up to 96%) | acs.org |
| 1,6-Nucleophilic Addition | para-Quinone Methides | Metal- and additive-free; mild conditions. | Excellent | researchgate.net |
Arylation and Heteroarylation at Specific Positions
The synthesis of 2,3-diarylimidazo[1,2-a]pyridines is of significant interest due to their potential biological activities. mdpi.com Traditional methods often rely on transition-metal-catalyzed C-H bond arylation. mdpi.com However, efforts are ongoing to develop more environmentally friendly protocols.
A simple and mild protocol for the direct arylation of imidazo[1,2-a]pyridines with aryl halides has been developed using a palladium-catalyzed reaction on water, which notably does not require a ligand. researchgate.net This method tolerates a variety of functional groups on both the imidazo[1,2-a]pyridine and the aryl halide. researchgate.net For late-stage functionalization, direct C3-arylations have been performed using tBuOK as a base in acetonitrile. researchgate.net
Palladium-phosphine complexes have also been effectively used to promote the direct C3-arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates. acs.org This represents a significant advancement as it expands the range of electrophilic partners for this type of regioselective arylation. acs.org The C3 position is the preferred site of arylation due to the electronic properties of the imidazo[1,2-a]pyridine ring. researchgate.net
| Method | Catalyst/Reagents | Arylating Agent | Key Features | Reference |
|---|---|---|---|---|
| Direct Arylation | Palladium(II) acetate (B1210297) / KOH | Aryl halides | Ligand-free, performed on water, ecofriendly. | researchgate.net |
| Direct Arylation | Palladium(II) acetate / SPhos or L1 | Aryl tosylates and mesylates | Excellent C3-regioselectivity, broad substrate scope. | acs.org |
| Decarboxylative Arylation | Palladium(II) acetate | (Hetero)aryl bromides | Ligand-free, applicable to imidazo[1,2-a]pyridine-3-carboxylic acids. | researchgate.net |
Introduction of Hydroxy and Other Oxygen-Containing Groups
The functionalization of imidazo[1,2-a]pyridines with oxygen-containing groups is a valuable strategy in medicinal chemistry. Research has shown that imidazopyridine derivatives containing a protected hydroxyl group, such as a methoxy (B1213986) group (OMe), can exhibit significant biological activity. chemrxiv.org
A notable method for introducing a hydroxyl group is through the Friedel–Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes. mdpi.com This reaction can be catalyzed by Zinc(II) triflate (Zn(OTf)₂) under mechanochemical conditions, providing a solvent-free approach to synthesizing C3-hydroxyalkylated imidazo[1,2-a]pyridines. mdpi.com
Hydroxydifluoromethylation
The incorporation of fluorinated groups into heterocyclic compounds can significantly alter their physicochemical and biological properties. researchgate.net A direct C(sp²)-H hydroxydifluoromethylation of imidazo[1,2-a]pyridines has been developed. researchgate.netresearchgate.net This reaction is promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which acts as both a solvent and a promoter. researchgate.netmdpi.com
This method facilitates a dehydrative cross-coupling process with difluoroacetaldehyde (B14019234) ethyl hemiacetal at room temperature. researchgate.netresearchgate.net The protocol is notable for being metal-free, oxidant-free, and proceeding under mild conditions without the need for an inert atmosphere, showcasing its operational simplicity and practicality for synthesizing novel difluoromethylated carbinols. researchgate.net
Derivatization through Heteroatom Insertion
The introduction of heteroatoms like sulfur into the imidazo[1,2-a]pyridine scaffold provides another avenue for creating structurally diverse and potentially bioactive molecules. nih.gov
Thiolation and Sulfur-Containing Functionalization
The formation of carbon-sulfur (C-S) bonds is a key strategy in drug design, as sulfur-containing groups can enhance metabolic stability and solubility. nih.gov Several methods for the thiolation of imidazo[1,2-a]pyridines have been established.
A highly regioselective copper-catalyzed cross-coupling of imidazo[1,2-a]pyridines with thiols has been developed to form C3-sulfenated products. rsc.org This reaction uses molecular oxygen as the oxidant and proceeds smoothly with a broad range of substrates. rsc.org
Metal-free approaches are also prominent. An iodine-catalyzed regioselective sulfenylation at the C3 position has been achieved using sulfonyl hydrazides as a thiol source. technion.ac.il This method is practical and avoids the use of metal catalysts and oxidants. technion.ac.il Another innovative metal-free method utilizes diethylaminosulfur trifluoride (DAST) as a novel reagent for the double thiolation of imidazo[1,2-a]pyridines, yielding sulfur-bridged structures under mild conditions. nih.gov This transformation shows good functional group tolerance and a broad substrate scope. nih.gov
Visible light-induced thiolation has also emerged as a powerful technique, contributing to the development of greener synthetic pathways for sulfur-containing imidazo[1,2-a]pyridine derivatives. nih.gov
| Method | Catalyst/Reagent | Sulfur Source | Key Features | Reference |
|---|---|---|---|---|
| Copper-Catalyzed C-H/S-H Cross-Coupling | Copper catalyst / O₂ | Thiols | Highly regioselective for C3 position. | rsc.org |
| Iodine-Catalyzed Sulfenylation | Iodine | Sulfonyl hydrazides | Metal- and oxidant-free, practical conditions. | technion.ac.il |
| Double Thiolation | Diethylaminosulfur trifluoride (DAST) | DAST | Metal-free, forms sulfur-bridged products, mild conditions. | nih.gov |
| Visible Light-Induced Thiolation | Photocatalyst | Various sulfur sources | Green chemistry approach, C3-functionalization. | nih.gov |
Phosphonylated Imidazo[1,2-a]pyridines
The introduction of a phosphonate (B1237965) group into the imidazo[1,2-a]pyridine scaffold has been achieved through various synthetic methodologies. A catalyst-free and simple approach allows for the regio- and chemoselective synthesis of novel 2-phosphonylated imidazo[1,2-a]pyridines. acs.orgresearchgate.net This method involves the reaction of 2-aminopyridine (B139424) with phosphorylated alkynes under mild conditions. acs.org The proposed mechanism suggests an initial attack of the pyridine (B92270) nitrogen atom on the triple bond, which is followed by the cleavage of hydrogen chloride and subsequent ring closure. acs.org The product yield is influenced by the nature and position of substituents on the pyridine ring. researchgate.net
Another strategy focuses on the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids. nih.govfrontiersin.org A series of twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid have been synthesized and evaluated for their biological activity. nih.govfrontiersin.org The synthesis of these compounds involved multi-step reaction sequences, including Suzuki coupling and Mizoroki-Heck reactions to introduce substituents at the C6 position. nih.gov
Furthermore, a metal-free procedure for the direct aminophosphonation of imidazo[1,2-a]pyridines has been developed, yielding 3-(aminoimidazo[1,2-a]pyridin-2-yl)phosphonates. chemistryviews.orgresearchgate.net This one-pot process involves the reaction of imidazo[1,2-a]pyridines with tBuONO in acetone (B3395972) to introduce a nitroso group, followed by a reaction with a phosphonating reagent like P(OR)₃, catalyzed by tris(pentafluorophenyl)borane (B72294) (BCF). chemistryviews.org This method is characterized by its mild and sustainable conditions, proceeding in green solvents and open to the air. chemistryviews.orgresearchgate.net
| Method | Position of Phosphonylation | Key Reagents | Conditions | Reference |
|---|---|---|---|---|
| Catalyst-Free C-N Coupling | C2 | 2-aminopyridines, chloroethynylphosphonates | Mild conditions | acs.orgresearchgate.net |
| Multi-step synthesis | C3 (as part of a phosphonopropionic acid side chain) | 6-bromo-imidazo[1,2-a]pyridine derivatives, boronic acids, NFSI | Suzuki coupling, Mizoroki-Heck reaction | nih.gov |
| Metal-Free Aminophosphonation | C2 (with C3-amination) | Imidazo[1,2-a]pyridines, tBuONO, P(OR)₃, BCF | One-pot, green solvents, open air | chemistryviews.orgresearchgate.net |
Nitrosation and Amination Strategies
The introduction of nitrogen-containing functional groups, such as nitroso and amino moieties, at the C3 position of the imidazo[1,2-a]pyridine ring is a significant area of research. A highly regioselective photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds has been developed. organic-chemistry.orgacs.orgnih.govacs.org This method utilizes visible-light irradiation in a continuous flow setup and proceeds without the need for an external photocatalyst, oxidant, or additive. organic-chemistry.orgacs.orgnih.govacs.org The reaction demonstrates good tolerance to air and water, excellent functional group compatibility, and high site selectivity, affording various 3-nitrosoimidazo[1,2-a]pyridines in high yields. organic-chemistry.orgacs.org
Direct C3-amination of imidazo[1,2-a]pyridines has been achieved through several strategies. One approach involves a photo-induced external oxidant-free reaction with azoles, employing acridinium (B8443388) as a photosensitizer and cobaloxime as a catalyst at room temperature. nih.gov Another simple and efficient method for direct regioselective C3-H amination uses diphenylsulfonimide as the amination source and PhI(OAc)₂ as the oxidant under catalyst-free and additive-free conditions at room temperature. researchgate.net Theoretical calculations suggest that this amination occurs via a radical mechanism. researchgate.net Additionally, visible-light-promoted C3-sulfonamidation of imidazo[1,2-a]pyridines with sulfamides has been reported using an iridium photosensitizer and NaClO as an oxidant under mild conditions. nih.gov
| Functionalization | Position | Method | Key Reagents/Catalysts | Conditions | Reference |
|---|---|---|---|---|---|
| Nitrosylation | C3 | Photocatalyzed C-H nitrosylation | Visible light (no external photocatalyst) | Continuous flow, room temperature | organic-chemistry.orgacs.orgnih.govacs.org |
| Amination | C3 | Photo-induced C-H amination | Azoles, acridinium, cobaloxime | Room temperature | nih.gov |
| Amination | C3 | Direct C-H amination | Diphenylsulfonimide, PhI(OAc)₂ | Catalyst-free, room temperature | researchgate.net |
| Sulfonamidation | C3 | Visible light-promoted C-H sulfonamidation | Sulfamides, Ir(ppy)₂(dtbbpy)PF₆, NaClO | Mild conditions | nih.gov |
Formation of Conjugated and Hybrid Molecular Architectures
Synthesis of Imidazo[1,2-a]pyridine-Based Schiff Bases
Schiff bases derived from the imidazo[1,2-a]pyridine scaffold are synthesized through the condensation of a primary amine with a carbonyl compound. A common route involves the reaction of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde with various substituted anilines in the presence of a catalytic amount of glacial acetic acid. tsijournals.com The formation of these Schiff bases is confirmed by the presence of a characteristic band for the azomethine group (–CH=N–) in their IR spectra around 1613-1615 cm⁻¹. tsijournals.com Similarly, a new series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives have been prepared via a conventional synthetic route, and their structures were confirmed using various spectroscopic techniques. nih.gov The synthesis generally involves stirring a solution of the corresponding amino-imidazo[1,2-a]pyrimidine and a substituted aldehyde in ethanol (B145695) with a few drops of acetic acid as a catalyst at room temperature. nih.gov
| Starting Materials | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde, substituted anilines | Methanol, glacial acetic acid (catalytic), reflux | Imidazo[1,2-a]pyridine-3-yl Schiff bases | tsijournals.com |
| 3-amino-2-phenylimidazo[1,2-a]pyrimidine, substituted aldehydes | Ethanol, acetic acid (catalytic), room temperature | Imidazo[1,2-a]pyrimidin-3-amine Schiff bases | nih.gov |
Imidazo[1,2-a]pyridine-Chalcone Conjugates
Imidazo[1,2-a]pyridine-chalcone conjugates are synthesized through the Claisen-Schmidt condensation of an appropriate acetyl-imidazo[1,2-a]pyridine with various aromatic aldehydes. For instance, a series of imidazo[1,2-a]pyridinyl-chalcones were synthesized by condensing 3-acetyl-2-methylimidazo[1,2-a]pyridine (B1302022) with a range of benzaldehydes. researchgate.net Another library of imidazo[1,2-a]pyridine-appended chalcones was prepared, and their structures were characterized by ¹H NMR, ¹³C NMR, and HRMS. nih.gov The synthesis of these conjugates often involves a multi-step process, starting with the formation of the imidazo[1,2-a]pyridine core, followed by acylation and subsequent condensation with aldehydes. uantwerpen.be These hybrid molecules have been evaluated for various biological activities. nih.govresearchgate.net
| Acetyl-Imidazo[1,2-a]pyridine Precursor | Aldehyde | Condensation Type | Reference |
|---|---|---|---|
| 3-acetyl-2-methylimidazo[1,2-a]pyridine | Various benzaldehydes | Claisen-Schmidt | researchgate.net |
| N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide | Various substituted benzaldehydes | Claisen-Schmidt | uantwerpen.be |
Acrylonitrile (B1666552) and Other Carbonyl-Extended Derivatives
The synthesis of imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives has been achieved through a Knoevenagel condensation reaction. jmchemsci.com This reaction takes place between imidazo[1,2-a]pyridine-2-carboxaldehyde and various phenylacetonitriles or 2-cyano-N-alkylacetamides. jmchemsci.com The synthesis of the starting aldehyde involves the condensation of 2-aminopyridine with 1,3-dichloroacetone, followed by further transformations. jmchemsci.com These acrylonitrile derivatives have shown potential as anticandidosis agents. jmchemsci.com
Radical Reactions for Imidazo[1,2-a]pyridine Functionalization
Radical reactions represent a powerful tool for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org These reactions can be promoted through transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org Visible light-induced C-H functionalization has emerged as a particularly green and efficient strategy. mdpi.comresearchgate.netdntb.gov.uanih.gov This approach allows for a variety of transformations, including alkylation, arylation, and the introduction of heteroatoms at different positions of the imidazo[1,2-a]pyridine ring. mdpi.comresearchgate.netdntb.gov.uanih.govresearchgate.net For example, visible light-promoted C-H trifluoromethylation, perfluoroalkylation, and difluoromethylenephosphonation have been successfully achieved. nih.gov The radical pathway for these reactions is often established through radical scavenging experiments. nih.gov The C3 position is a common site for radical attack due to its electron-rich nature. researchgate.net However, functionalization at other positions, such as C5, has also been reported. nih.gov
| Reaction Type | Position | Promotion Method | Key Features | Reference |
|---|---|---|---|---|
| Trifluoromethylation | C3 | Visible light, photoredox catalyst | Mild conditions, good functional group tolerance | nih.gov |
| Perfluoroalkylation | C3 | Visible light, EDA complexes | Room temperature, broad substrate scope | nih.gov |
| Difluoromethylenephosphonation | C3 | Visible light, organophotoredox catalyst | - | nih.gov |
| Alkylation | C5 | Visible light, eosin (B541160) Y | Room temperature | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for Imidazo 1,2 a Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment and confirmation of protonation. dtic.mil
In the hydrochloride salt, the molecule is protonated, which significantly affects the chemical shifts of the nuclei, particularly those in the pyridine (B92270) ring. dtic.mil The positive charge leads to a downfield shift of the pyridinium (B92312) protons and carbons compared to the free base. dtic.mil The presence of a methylene (B1212753) group (CH₂) at the C3 position and a carbonyl group (C=O) at the C2 position are key features expected in the NMR spectra of the dominant Imidazo[1,2-a]pyridin-2(3H)-one tautomer.
Expected ¹H NMR Spectral Data: The proton signals for the fused ring system are expected in the aromatic region, shifted downfield due to the positive charge. The protons on the pyridine ring (H5, H6, H7, H8) would likely appear as a complex set of multiplets, while the methylene protons at the C3 position would appear as a singlet in the aliphatic region. An exchangeable proton signal for the N-H group is also anticipated.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H3 | ~4.0 - 4.5 | Singlet (s) |
| H5, H6, H7, H8 | ~7.0 - 9.0 | Multiplets (m) |
| N1-H | Variable, broad | Singlet (br s) |
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon (C2) in the highly deshielded region. The methylene carbon (C3) would appear in the aliphatic region, while the remaining carbons of the bicyclic system would be in the aromatic region, with those adjacent to the protonated nitrogen showing significant downfield shifts. dtic.mil
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 (C=O) | ~165 - 175 |
| C3 (CH₂) | ~45 - 55 |
| C5, C6, C7, C8 | ~110 - 145 |
| C8a | ~140 - 150 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, electrospray ionization (ESI) is a suitable method, as it can analyze the intact cation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.org
The expected mass spectrum would show the molecular ion peak for the protonated free base, [C₇H₆N₂O + H]⁺. The high-resolution measurement would distinguish this formula from other possibilities with the same nominal mass.
Expected Mass Spectrometry Data:
| Technique | Ion | Calculated m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 135.0553 |
Fragmentation patterns observed in tandem MS/MS experiments would help to further confirm the structure by showing characteristic losses corresponding to the imidazo[1,2-a]pyridine (B132010) core.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule. For Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, these techniques are key to confirming the presence of the carbonyl group and the protonated amine functionalities.
The IR spectrum is expected to show a strong absorption band characteristic of the C=O stretch of the amide/lactam group. researchgate.net Additionally, bands corresponding to N-H stretching (from the protonated ring nitrogen), aromatic C-H stretching, and C=N stretching of the imidazole (B134444) ring are anticipated. pw.edu.pl The spectra of pyridinium salts often show characteristic shifts in the ring vibration bands compared to the neutral pyridine. pw.edu.pl
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (pyridinium) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (lactam) | 1680 - 1720 | Strong |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the heterocyclic ring system.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is characteristic of its conjugated system. Imidazo[1,2-a]pyridine derivatives are known to be chromophoric and often fluorescent. dtic.mil The UV-Vis spectrum of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride is expected to display absorption bands corresponding to π → π* transitions within the aromatic system. Studies on related imidazo[1,2-a]azine compounds have shown typical absorption bands in the range of 280-330 nm. dtic.mil
Expected UV-Vis Absorption Maxima (λₘₐₓ):
| Transition Type | Expected Wavelength Range (nm) |
|---|
The exact position and intensity of these bands can be influenced by the solvent and the specific electronic structure of the protonated keto tautomer.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. For Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (C₇H₇ClN₂O), this analysis is crucial for confirming the identity of the synthesized salt. rsc.org
Theoretical Elemental Composition of C₇H₇ClN₂O:
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 49.29 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.14 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.78 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.42 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.38 |
| Total | | | | 170.599 | 100.00 |
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition and Stability Studies
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. For Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, DSC would be used to determine its melting point, which is a key indicator of purity. It could also reveal other phase transitions or decomposition events.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is used to determine the thermal stability of the compound, identifying the temperature at which it begins to decompose. It can also quantify the loss of volatile components, such as residual solvent or water.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride would provide definitive proof of its structure, including:
Confirmation of the Imidazo[1,2-a]pyridin-2(3H)-one tautomer.
The precise location of the protonation site.
Accurate bond lengths, bond angles, and torsion angles.
Information on the crystal packing, including intermolecular interactions like hydrogen bonding with the chloride anion.
While a crystal structure for the title compound is not available, the structure of a closely related compound, 2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium chloride , has been reported. In this related structure, the imidazo[1,2-a]pyridine core is planar, and the nitrogen atom at the 1-position (N1) is protonated. This cation forms strong hydrogen bonds with the chloride anion. It is highly probable that Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride would adopt a similar planar, protonated bicyclic core structure in the solid state.
Computational Chemistry and Molecular Modeling Studies of Imidazo 1,2 a Pyridine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the molecular properties of imidazo[1,2-a]pyridine (B132010) systems. nih.govscirp.org DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G++(d,p), offer a balance of computational efficiency and accuracy for determining optimized molecular geometries and electronic properties. nih.govacs.org These calculations are crucial for understanding the relationship between a molecule's structure and its biological activity, which is heavily influenced by electron density, orbital characteristics, and steric effects. nih.gov
Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are critical in determining a molecule's reactivity. acs.org The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE_gap), is a significant parameter for assessing a molecule's stability and reactivity. nih.govscirp.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This parameter is instrumental in predicting the potential biological activity of imidazo[1,2-a]pyridine derivatives. acs.org For instance, studies on various derivatives have calculated these energy gaps to understand their chemical behavior and potential as drug candidates. scirp.orgacs.org
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Imidazo[1,2-a]pyridine-chalcone (unsubstituted) | -5.923 | -2.316 | 3.607 | scirp.org |
| Imidazo[1,2-a]pyridine-chalcone (with -N(CH₃)₂) | -5.335 | -2.030 | 3.305 | scirp.org |
| Imidazo[1,2-a]pyridine-chalcone (with -Cl) | -6.076 | -2.574 | 3.502 | scirp.org |
| Imidazo[1,2-a]pyridine 7l | -5.75 | -0.92 | 4.83 | researchgate.net |
This table is interactive and searchable.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential distribution on the electron density surface of a molecule. scirp.orgacs.org MEP maps help in identifying the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other molecules, particularly biological receptors. researchgate.net
In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. acs.org Green represents regions of neutral or zero potential. For imidazo[1,2-a]pyridine derivatives, MEP analyses often reveal that the most negative potential is concentrated around nitrogen atoms and any carbonyl oxygen atoms present in substituents, marking them as likely sites for hydrogen bonding and electrophilic interactions. acs.org
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses provide deeper insights into the nature of chemical bonds and noncovalent interactions within a molecular system. nih.gov QTAIM analyzes the topology of the electron density to characterize interactions, identifying bond critical points (BCPs) that signify the presence of a chemical bond or interaction. nih.gov
RDG analysis complements QTAIM by visualizing weak noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. tandfonline.com It generates 3D isosurfaces where the color indicates the type and strength of the interaction. For example, blue isosurfaces typically represent strong attractive interactions like hydrogen bonds, green indicates weak van der Waals interactions, and red signifies repulsive steric effects. These methods are crucial for understanding the intramolecular forces that stabilize the conformation of imidazo[1,2-a]pyridine derivatives and the intermolecular interactions that govern their binding to biological targets. nih.govnih.gov
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. chemmethod.comresearchgate.net This method is extensively applied to imidazo[1,2-a]pyridine derivatives to forecast their binding modes and affinities to various biological targets, such as enzymes and receptors implicated in diseases. chemmethod.comasianpubs.org By understanding these interactions at a molecular level, researchers can rationally design more effective drug candidates.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govchemmethod.com This score estimates the strength of the noncovalent interactions between the ligand and the protein target. A lower (more negative) binding energy generally suggests a more stable protein-ligand complex and potentially higher inhibitory activity.
Numerous studies have used molecular docking to evaluate the potential of imidazo[1,2-a]pyridine derivatives against a wide array of protein targets. For example, derivatives have been docked against oxidoreductase, a key enzyme in breast cancer, with some compounds showing high binding energies, such as -9.207 kcal/mol. asianpubs.org In other research, derivatives targeting human LTA4H showed strong binding affinities, with S scores as low as -11.237 Kcal/mol. chemmethod.com These predicted affinities help prioritize which compounds should be synthesized and tested in vitro.
| Imidazo[1,2-a]pyridine Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Source |
| Compound 7a | hACE2 | -9.1 | nih.gov |
| Compound 7a | SARS-CoV-2 Spike Protein | -7.3 | nih.gov |
| Compound C | Oxidoreductase | -9.207 | asianpubs.org |
| Compound HB7 | Human LTA4H | -11.237 | chemmethod.com |
| Compound 4(k) | Farnesyl diphosphate (B83284) synthase | -107.580 (rerank score) | acs.org |
This table is interactive and searchable.
Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-macromolecule complex. pnas.org Analysis of these docked conformations is crucial for understanding the specific molecular interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces between the imidazo[1,2-a]pyridine ligand and the amino acid residues within the protein's active site. chemmethod.com
For instance, docking studies of an imidazo[1,2-a]pyridine derivative with the enzyme oxidoreductase revealed key interactions with amino acids His 222, Tyr 216, and Lys 270. asianpubs.org Similarly, the binding of inhibitors to the stem region of the influenza virus hemagglutinin (HA) protein is stabilized by interactions with residues from adjacent HA protomers that form a hydrophobic pocket. pnas.org This detailed conformational analysis explains the structural basis for the compound's activity and provides a roadmap for future structural modifications to enhance potency and selectivity. pnas.org
In Silico Structure-Activity Relationship (SAR) Derivation
Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of Imidazo[1,2-a]pyridine derivatives, providing insights that guide the design of more potent and selective compounds. nih.gov Molecular docking studies, a key component of in silico SAR, help visualize the binding modes of these derivatives within the active sites of biological targets, explaining how structural modifications influence biological activity. nih.govnih.gov
Research on various therapeutic targets has established clear SAR patterns for the Imidazo[1,2-a]pyridine scaffold. For instance, in the development of antitubulin agents, modifications to create 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives were explored. nih.gov Molecular docking of these compounds into the colchicine-binding site of tubulin revealed that specific substitutions significantly enhance cytotoxic activity against cancer cell lines. nih.gov These in silico models were consistent with experimental findings, confirming the binding mode and SAR observations. nih.gov
In the context of visceral leishmaniasis, SAR exploration of the Imidazo[1,2-a]pyridine core focused on three main regions of the molecule. nih.gov Studies revealed that substitutions at the 3-position, as well as the 6- and 7-positions, were critical for anti-parasitic activity. nih.gov It was observed that small lipophilic alkyl groups at the 3-position were moderately active, whereas the presence of basic or non-basic heteroatoms was detrimental to activity. nih.gov The SAR around the scaffold was found to be non-additive, meaning the effect of a substitution at one position was dependent on the substitution patterns elsewhere on the molecule. nih.gov
For kinase inhibition, SAR analysis of newly synthesized Imidazo[1,2-a]pyridines showed that certain compounds inhibit enzymes like DYRK1A and CLK1 in the micromolar range. researchgate.net Docking studies provided a rational explanation for the observed SAR data, correlating the structural features of the compounds with their inhibitory activity. researchgate.net Similarly, in the pursuit of anticancer agents, docking studies of novel Imidazo[1,2-a]pyridine-1,2,3-triazole hybrids against the PI3Kα active site identified key interactions with amino acid residues, guiding the interpretation of SAR from in vitro assays. researchgate.net
The following table summarizes key SAR findings for the Imidazo[1,2-a]pyridine scaffold based on computational studies.
| Target/Application | Position of Substitution | Key Substituent Features | Effect on Activity |
| Antitubulin Agents | 5, 7 | Diaryl groups, specifically with a 3,4,5-trimethoxyphenyl moiety. | Increased antiproliferative activity. nih.gov |
| Anti-leishmanial | 3 | Small lipophilic alkyl groups. | Moderate anti-parasitic activity. nih.gov |
| Anti-leishmanial | 3 | Basic or non-basic heteroatoms. | Detrimental to anti-parasitic activity. nih.gov |
| Kinase Inhibition (CLK1) | 2, 3 | Phenyl and amine groups with specific substitutions. | Potent inhibition (IC50 of 0.7 μM for the most active compound). researchgate.net |
| Anticancer (PI3Kα) | Varies | 1,2,3-triazole linkage to various cyclic amines. | Effective binding interactions with key residues (SER 39, ARG 41). researchgate.net |
These examples underscore the power of in silico methods to rationalize experimental data and build predictive SAR models for the Imidazo[1,2-a]pyridine system, accelerating the development of new therapeutic agents. nih.govresearchgate.net
Theoretical Physicochemical Property Predictions for Molecular Design
The prediction of physicochemical properties using theoretical and computational methods is a cornerstone of modern molecular design, enabling the early assessment of a compound's drug-like characteristics. For the Imidazo[1,2-a]pyridine class, in silico tools are frequently employed to calculate key parameters that influence a molecule's pharmacokinetic profile. nih.gov These predictions help to identify derivatives with an optimal balance of properties for further development. researchgate.net
A common practice is the evaluation of parameters guided by frameworks such as Lipinski's Rule of Five. acs.org Studies on newly synthesized Imidazo[1,2-a]pyridine derivatives have shown that these compounds generally exhibit favorable physicochemical properties. For example, a quantum computational study calculated parameters like molecular weight (MW), lipophilicity (Log P), number of hydrogen bond acceptors (nHBA), number of hydrogen bond donors (nHBD), and topological polar surface area (TPSA). acs.org The results from one such study indicated that a series of synthesized derivatives had zero violations of Lipinski's rule, suggesting good potential for oral bioavailability. acs.org
Density Functional Theory (DFT) calculations are also extensively used to understand the relationship between molecular structure and reactivity. nih.gov These quantum mechanical methods are applied to determine properties such as the energy of Frontier Molecular Orbitals (HOMO-LUMO), which relates to chemical reactivity and stability, and the Molecular Electrostatic Potential (MEP), which helps identify sites for intermolecular interactions. nih.gov
The SwissADME server is a widely used tool for predicting a broad range of properties. nih.gov For a series of Imidazo[1,2-a]pyrimidine (B1208166) derivatives, this server was used to predict molar refractivity, partition coefficient (Log P), the number of rotatable bonds, and TPSA, among others. nih.gov Such comprehensive in silico profiling is essential for weeding out compounds with undesirable properties, such as poor solubility or high polarity, early in the drug discovery process.
The table below presents a selection of theoretically predicted physicochemical properties for representative Imidazo[1,2-a]pyridine derivatives from a research study, highlighting the typical data generated for molecular design. acs.org
| Compound ID | Molecular Weight ( g/mol ) | Log P (o/w) | TPSA (Ų) | Hydrogen Bond Acceptors (n-HBA) | Hydrogen Bond Donors (n-HBD) |
| 4a | 386.46 | 5.28 | 61.75 | 4 | 1 |
| 4b | 420.91 | 5.37 | 61.75 | 4 | 1 |
| 4c | 465.35 | 5.46 | 61.75 | 4 | 1 |
| 4d | 416.49 | 5.17 | 70.98 | 5 | 1 |
| 4e | 400.46 | 4.67 | 61.75 | 4 | 1 |
| 4f | 434.91 | 4.76 | 61.75 | 4 | 1 |
| 4g | 479.35 | 4.85 | 61.75 | 4 | 1 |
| 4h | 430.49 | 4.56 | 70.98 | 5 | 1 |
These predictive studies are crucial for optimizing lead compounds, ensuring that newly designed molecules possess the necessary physicochemical attributes for potential therapeutic success.
Mechanistic Investigations of Reaction Pathways for Imidazo 1,2 a Pyridine Synthesis and Derivatization
Elucidation of Catalytic Reaction Mechanisms
The synthesis of imidazo[1,2-a]pyridines is frequently achieved through catalytic processes that enhance reaction rates and selectivity. Various catalysts, including copper, iodine, and gold, have been employed, each operating through distinct mechanistic pathways.
Copper-Catalyzed Mechanisms: Copper catalysts, particularly Cu(I) salts like CuI and CuBr, are widely used for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net One prominent pathway involves the aerobic oxidative coupling of 2-aminopyridines with ketones or nitroolefins. organic-chemistry.orgresearchgate.net Preliminary mechanistic studies suggest that the reaction between 2-aminopyridines and acetophenones proceeds via a catalytic Ortoleva-King type reaction. organic-chemistry.org In the case of reactions with nitroolefins using air as the oxidant, a plausible mechanism involves an initial Michael addition of the 2-aminopyridine (B139424) to the nitroolefin. researchgate.net This is followed by the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition to form the fused ring system. researchgate.net
Iodine-Catalyzed Mechanisms: Molecular iodine has emerged as a cost-effective and environmentally benign catalyst for imidazo[1,2-a]pyridine (B132010) synthesis. rsc.org In multicomponent reactions (MCRs) involving a 2-aminopyridine, an aldehyde, and an isocyanide, iodine acts as a Lewis acid. rsc.org The proposed mechanism begins with the condensation of 2-aminopyridine and the aldehyde to form an imine. rsc.org The iodine catalyst then activates this imine, facilitating the nucleophilic addition of the isocyanide, which leads to a [4+1] cycloaddition and subsequent intramolecular cyclization to yield the final product. rsc.org
Gold-Catalyzed Mechanisms: Gold catalysis offers a mild and atom-economical route. A proposed mechanism involves the gold catalyst promoting the addition of a pyridine (B92270) N-oxide to an alkyne. This generates a vinylgold intermediate that can rearrange into a gold-carbenoid intermediate. A subsequent condensation between the amine of the aminopyridine and a ketone, formed from a pyridinium (B92312) intermediate, furnishes the imidazo[1,2-a]pyridine ring.
| Catalyst System | Reactants | Proposed Key Mechanistic Feature | Reference |
|---|---|---|---|
| CuI / Air | 2-Aminopyridines + Acetophenones | Catalytic Ortoleva-King reaction | organic-chemistry.org |
| CuBr / Air | 2-Aminopyridines + Nitroolefins | Michael addition followed by radical cation formation | researchgate.net |
| Molecular Iodine | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis acid activation of an imine intermediate, followed by [4+1] cycloaddition | rsc.org |
| PicAuCl2 / Acid | Pyridine N-Oxide + Alkyne | Formation of a vinylgold intermediate rearranging to a gold-carbenoid |
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is paramount for validating proposed reaction mechanisms. In the synthesis of imidazo[1,2-a]pyridines, several key intermediates have been proposed and, in some cases, identified.
Imine/Iminium Ions: In the iodine-catalyzed three-component reaction, the initial formation of an imine from the condensation of 2-aminopyridine and an aldehyde is a critical first step. rsc.org This imine is then activated by the iodine catalyst, likely forming an iminium ion (Intermediate A), which is more susceptible to nucleophilic attack by the isocyanide. rsc.org This leads to a subsequent intermediate iminium ion (Intermediate B) before cycloaddition. rsc.org
Ortoleva-King Type Intermediates: For copper-catalyzed reactions, an Ortoleva-King intermediate is often postulated. organic-chemistry.org This involves the initial reaction of the pyridine nitrogen with an activated carbonyl compound (e.g., an α-haloketone, or an in situ generated iodoacetophenone), forming a pyridinium salt. acs.org Subsequent steps involve the formation of an enamine and cyclization.
Enamine Intermediates: In protocols using N-aryl enamines with molecular iodine as an oxidant, the enamine itself is a stable precursor that undergoes I2-mediated oxidative C-N bond formation. organic-chemistry.org It has also been proposed that in reactions involving 2-aminopyridines and 2-arylacetaldehydes in the presence of N-iodosuccinimide (NIS), an enamine is initially formed before reacting with NIS and cyclizing. acs.org
Gold-Carbenoid Intermediates: In gold-catalyzed syntheses, the formation of a vinylgold intermediate that rearranges to a gold-carbenoid has been proposed. While α-chloro or α-mesylate ketones, which could be formed from such an intermediate, were not detected, a mass consistent with a proposed pyridinium intermediate was identified by LCMS analysis, lending support to this pathway.
Mechanistic Role of Oxidants, Bases, and Additives
The roles of oxidants, bases, and other additives are often integral to the success of imidazo[1,2-a]pyridine synthesis, influencing both the reaction pathway and the final yield.
Oxidants: Many synthetic routes to imidazo[1,2-a]pyridines are oxidative C-N bond-forming reactions.
Molecular Oxygen (Air): In copper-catalyzed systems, air is often used as a green and inexpensive terminal oxidant. researchgate.net Its role is to facilitate the oxidative cyclization steps, likely by participating in the regeneration of the active catalytic species.
Molecular Iodine (I₂): Iodine can act as both a catalyst and an oxidant. organic-chemistry.org In some reactions, it is used as the sole oxidant to mediate oxidative C-N and C-C bond formations. organic-chemistry.org
Tert-butyl hydroperoxide (TBHP): Used in some one-pot tandem cyclizations, TBHP serves as a potent oxidant. researchgate.net
N-Iodosuccinimide (NIS): This additive is proposed to react with an enamine intermediate, facilitating the subsequent cyclization. acs.org
Bases: Bases play several crucial roles in these syntheses, from deprotonation to promoting cyclization.
Potassium Carbonate (K₂CO₃): Often used in catalyst-free condensations of 2-aminopyridines with α-haloketones, its primary role is to deprotonate the intermediate pyridinium salt, facilitating the intramolecular condensation. acs.orgnih.gov
Sodium Bicarbonate (NaHCO₃): In reactions involving NIS, NaHCO₃ is thought to act as the base for the final deprotonation step, leading to aromatization. acs.org
Piperidine (B6355638): In the synthesis of certain derivatives, piperidine is used as a base to promote the initial Knoevenagel condensation. acs.org It is noteworthy that some modern synthetic methods, such as those using ultrasound assistance with a KI/tert-butyl hydroperoxide system, proceed efficiently in the absence of a base. organic-chemistry.org
Additives:
PEG-400: In some ultrasound-assisted reactions, Polyethylene glycol 400 can act as a catalyst.
Sodium Iodide (NaI): This can be used as an additive to generate iodoacetophenone in situ from acetophenones, which then proceeds through an Ortoleva-King type mechanism. acs.org
Kinetic Studies and Reaction Rate Determinants
While detailed kinetic studies for the synthesis of imidazo[1,2-a]pyridines are not extensively reported in the reviewed literature, several factors that determine the reaction rate can be inferred from the mechanistic proposals and reaction optimization studies.
The efficiency and rate of the reaction are highly dependent on the chosen synthetic route. For instance, microwave-assisted syntheses are noted for their significantly reduced reaction times compared to conventional heating methods. mdpi.com This suggests that the activation barriers for the key steps, such as cyclization or condensation, can be overcome more efficiently with microwave irradiation.
In multicomponent reactions, the formation of the initial imine intermediate is often rapid. The subsequent steps, such as the nucleophilic attack by an isocyanide or the intramolecular cyclization, could be the rate-determining step, depending on the specific substrates and catalysts used. For example, in iodine-catalyzed reactions, the activation of the imine by the Lewis acid catalyst is crucial for the reaction to proceed efficiently. rsc.org
Optimization studies provide clues about rate determinants. The choice of solvent, catalyst loading, and temperature are all critical. For example, in a Cu(I)-catalyzed reaction using air as an oxidant, CuBr was found to be the most effective catalyst and DMF the best solvent at an optimal temperature of 80°C, achieving high yields. researchgate.net This indicates that the coordination of the catalyst and the solubility of intermediates are key factors influencing the reaction kinetics.
Computational Mechanistic Studies of Transformation Pathways
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for corroborating proposed mechanisms and understanding the electronic properties of reactants, intermediates, and products in the synthesis of imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net
DFT calculations can be used to:
Optimize Geometries: The molecular geometries of reactants and synthesized derivatives can be optimized to understand their stable conformations. nih.govresearchgate.net
Analyze Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. nih.govresearchgate.net This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Map Molecular Electrostatic Potential (MEP): MEP surfaces are calculated to predict reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net These maps visualize the electron density distribution and are crucial for understanding intermolecular interactions.
Investigate Reaction Pathways: Although not detailed in the provided search results for a specific transformation pathway, DFT is frequently used to calculate the energy profiles of proposed reaction mechanisms, including the transition state energies. This allows for the theoretical determination of the most favorable reaction pathway and the identification of the rate-determining step.
Applications and Biological Activity Research on Imidazo 1,2 a Pyridine Derivatives: in Vitro and Preclinical Findings
Molecular Target Engagement and Pathway Inhibition Studies
Research has shown that imidazo[1,2-a]pyridine (B132010) derivatives can interact with and inhibit a variety of molecular targets, playing a crucial role in cellular signaling pathways implicated in diseases like cancer.
Imidazo[1,2-a]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes.
The PI3K/AKT/mTOR pathway , a critical signaling cascade for cell survival and proliferation, is a frequent target. Certain imidazo[1,2-a]pyridine compounds have been shown to be potent PI3K/mTOR dual inhibitors. clockss.org For instance, one derivative, 15a , demonstrated significant inhibition of this pathway by reducing the phosphorylation of both Akt and the downstream target p70S6K in cancer cell lines. clockss.org Another study reported that compound 6 , an imidazo[1,2-a]pyridine derivative, effectively reduced the levels of phosphorylated protein kinase B (p-AKT) and the mechanistic target of rapamycin (B549165) (p-mTOR) in melanoma and cervical cancer cells. nih.gov Some derivatives have also shown potent and specific inhibition of PI3Kα , with one compound exhibiting an IC50 value of 2 nM. nih.gov
In the realm of cell cycle regulation, derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . clockss.org One study identified an imidazo[1,2-a]pyridine derivative, 11vii , which showed a maximum CDK2 inhibition with an IC50 of 1.14 µM. clockss.org Another class of these compounds has been identified as potent and selective inhibitors of NIMA-Related Kinase 2 (Nek2) , a kinase involved in centrosome separation and mitotic progression. nih.govdocumentsdelivered.com Compounds MBM-17 and MBM-55 displayed low nanomolar inhibitory activity against Nek2 with IC50 values of 3.0 nM and 1.0 nM, respectively. nih.gov
Furthermore, substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of Breast Tumor Kinase (Brk/PTK6) , demonstrating low-nanomolar activity. google.com
Table 1: Kinase Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Target Kinase(s) | Key Findings |
|---|---|---|
| Compound 15a | PI3K/mTOR | Potent dual inhibitor, reduces phosphorylation of Akt and p70S6K. clockss.org |
| Compound 6 | AKT/mTOR | Reduced levels of p-AKT and p-mTOR in cancer cells. nih.gov |
| 1,2,4-oxadiazole substituted | PI3Kα | Potent inhibition with an IC50 of 2 nM. nih.gov |
| Compound 11vii | CDK2 | Maximum inhibition with an IC50 of 1.14 µM. clockss.org |
| MBM-17 | Nek2 | Potent inhibition with an IC50 of 3.0 nM. nih.gov |
| MBM-55 | Nek2 | Potent inhibition with an IC50 of 1.0 nM. nih.gov |
| Imidazo[1,2-a]pyrazin-8-amines | Brk/PTK6 | Low-nanomolar inhibition activity. google.com |
Beyond kinases, the therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to other critical enzymes and receptors.
Several derivatives have been designed as selective Cyclooxygenase-2 (COX-2) inhibitors, an enzyme implicated in inflammation and pain. researchgate.net One such derivative, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j ), demonstrated notable analgesic activity, which is attributed to COX-2 inhibition. researchgate.net
The Epidermal Growth Factor Receptor (EGFR) , a key target in cancer therapy, has also been inhibited by imidazo[1,2-a]pyridine derivatives. Novel compounds have shown satisfactory efficacy in inhibiting EGFR kinases, comparable to the established drug erlotinib. nih.gov
Some imidazole (B134444) derivatives, a class to which imidazo[1,2-a]pyridines belong, have been identified as selective inhibitors of neuronal Nitric Oxide Synthase (nNOS) . nih.gov These compounds were found to inhibit nNOS noncompetitively with respect to the substrate arginine but competitively with respect to the cofactor BH4. nih.gov Other research has focused on developing selective inhibitors for the inducible isoform (iNOS). ugr.es
Additionally, imidazo[1,2-a]pyridine hybrids have been synthesized as potent positive allosteric modulators of gamma-aminobutyric acid type A (GABA-A) receptors . nih.gov These compounds exhibited high-potency binding at the benzodiazepine (B76468) site of the receptor, suggesting potential applications in neurological disorders. nih.gov
Table 2: Inhibition of Other Enzymes and Receptors
| Compound/Derivative Class | Target Enzyme/Receptor | Key Findings |
|---|---|---|
| Compound 5j | COX-2 | Potent analgesic activity attributed to COX-2 inhibition. researchgate.net |
| Imidazo[1,2-a]pyridine-isoquinoline-linked sulfonyl derivatives | EGFR | Satisfactory efficacy in inhibiting EGFR kinases. nih.gov |
| N-phenacyl imidazoles | nNOS | Selective, noncompetitive inhibition versus arginine. nih.gov |
| Avermectin-imidazo[1,2-a]pyridine hybrids | GABA-A Receptors | High-potency binding at the benzodiazepine site. nih.gov |
Cell Biology Research in In Vitro Models
The molecular inhibitory activities of imidazo[1,2-a]pyridine derivatives translate into significant effects on cancer cell biology, primarily through the induction of cell cycle arrest and apoptosis.
A common mechanism of anticancer action for these compounds is the disruption of the normal cell cycle progression, leading to arrest at specific checkpoints.
Treatment of melanoma and cervical cancer cells with an imidazo[1,2-a]pyridine derivative known as compound 6 resulted in G2/M phase cell cycle arrest. nih.gov This arrest was associated with increased levels of the cell cycle inhibitors p53 and p21. nih.gov Similarly, another derivative, IP-5 , was found to induce both G0/G1 and G2/M phase arrest in breast cancer cells, also accompanied by an increase in p53 and p21 proteins. waocp.org
In non-small cell lung cancer (NSCLC) cells, a series of novel imidazo[1,2-a]pyridine derivatives, including IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 , were shown to induce cell cycle arrest. Furthermore, in studies on Leishmania donovani, the compounds IMPA-2 and IMPA-12 caused the promastigotes to arrest primarily in the G0/G1 phase.
Inducing programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. Imidazo[1,2-a]pyridine derivatives have been shown to trigger apoptosis through various molecular pathways.
In melanoma and cervical cancer cells, compound 6 was found to induce a significant level of intrinsic apoptosis, which was linked to increased levels of Bax and active caspase-9. nih.gov The apoptotic effect was partially mediated by p53. nih.gov In breast cancer cells, the derivative IP-5 induced an extrinsic apoptosis pathway, as evidenced by the increased activity of caspase-7 and caspase-8, along with PARP cleavage. waocp.org
Studies on non-small cell lung cancer cells revealed that derivatives like IMPA-2 and IMPA-5 induce ROS-mediated apoptosis. This process involves impairing the mitochondrial membrane potential, increasing pro-apoptotic proteins like BAX and BAK1, decreasing the anti-apoptotic protein BCL2, and activating caspase-9/3.
Table 3: Cellular Effects of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cell Line/Organism | Cell Cycle Arrest Phase | Apoptosis Induction Mechanism |
|---|---|---|---|
| Compound 6 | Melanoma and Cervical Cancer | G2/M | Intrinsic pathway; p53-mediated; increased Bax and active caspase-9. nih.gov |
| IP-5 | Breast Cancer (HCC1937) | G0/G1 and G2/M | Extrinsic pathway; increased caspase-7, caspase-8, and PARP cleavage. waocp.org |
| IMPA derivatives | Non-Small Cell Lung Cancer (A549) | Not specified | ROS-mediated; mitochondrial impairment; increased BAX/BAK1, decreased BCL2, caspase-9/3 activation. |
| IMPA-2 & IMPA-12 | Leishmania donovani | G0/G1 | Induction of oxidative stress and apoptosis-like cell death. |
Antimicrobial and Antiparasitic Investigations
The biological activity of the imidazo[1,2-a]pyridine scaffold is not limited to cancer and inflammation. Numerous derivatives have been synthesized and tested for their efficacy against a range of pathogenic microorganisms and parasites.
In the area of antiparasitic research, these compounds have shown activity against several protozoans. Derivatives have been tested against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, showing promise as new alternatives for treating amoebiasis and trichomoniasis. tandfonline.com Furthermore, compounds such as IMPA-2 and IMPA-12 have demonstrated anti-proliferative and pro-apoptotic properties against Leishmania donovani promastigotes.
The antibacterial potential of imidazo[1,2-a]pyridine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. tandfonline.comjst.go.jpresearchgate.netnih.govderpharmachemica.com For example, the compound N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126) (9a ) showed high activity against Bacillus subtilis. researchgate.net Other studies have reported significant activity of various derivatives against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. tandfonline.comnih.gov
Antifungal activity has also been documented, particularly against Candida albicans. Certain 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were found to be active against resistant strains of this fungus.
Table 4: Antimicrobial and Antiparasitic Activity
| Activity Type | Pathogen(s) | Key Findings |
|---|---|---|
| Antiparasitic | Entamoeba histolytica, Trichomonas vaginalis | Active against metronidazole-resistant strains. tandfonline.com |
| Antiparasitic | Leishmania donovani | IMPA-2 and IMPA-12 induce apoptosis in promastigotes. |
| Antibacterial | Bacillus subtilis | Compound 9a showed high activity. researchgate.net |
| Antibacterial | E. coli, S. aureus, K. pneumoniae | Various derivatives showed significant inhibition. tandfonline.comnih.gov |
| Antifungal | Candida albicans | Arylpropenone derivatives active against resistant strains. |
Antifungal Activities in In Vitro Assays
Derivatives of the imidazo[1,2-a]pyridine nucleus have demonstrated notable antifungal properties in various in vitro studies. Research has primarily focused on their efficacy against different strains of Candida, a genus of yeasts that can cause opportunistic infections in humans.
One area of investigation involves 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. A series of these compounds were synthesized and evaluated for their antifungal activity against Candida albicans. scirp.org The minimum inhibitory concentrations (MICs) were determined to quantify their antifungal potency. scirp.org Structural modifications, such as the introduction of a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring or an amino group on the phenyl ring, were found to significantly influence the antifungal activity. For instance, one derivative with a 4-amino function on the phenyl ring and a chlorine atom at the 2-position of the imidazo[1,2-a]pyridine scaffold exhibited the most potent activity with a MIC value of 41.92 µmol/L.
Another class of derivatives, imidazo[1,2-a]pyridine-hydrazones, has also been explored for its anticandidal effects. In a study of twelve such compounds, seven displayed antifungal activity against a fluconazole-resistant strain of C. albicans. The nature of the substituent on the phenyl ring was shown to be a critical determinant of the compound's efficacy. Derivatives with weakly electron-donating or electron-withdrawing groups, such as methylated and brominated derivatives, were found to be the most active, with MIC values of 4.06 µmol/L and 8.61 µmol/L, respectively.
The following table summarizes the in vitro antifungal activity of selected imidazo[1,2-a]pyridine derivatives against Candida albicans.
| Compound Type | Derivative | MIC (µmol/L) |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone | 10i (4-amino phenyl, 2-chloro imidazo[1,2-a]pyridine) | 41.92 |
| Imidazo[1,2-a]pyridine-hydrazone | 5d (methylated) | 4.06 |
| Imidazo[1,2-a]pyridine-hydrazone | 5i (brominated) | 8.61 |
Antikinetoplastid Activities against Protozoan Parasites
Imidazo[1,2-a]pyridine-chalcone conjugates have been synthesized and evaluated for their activity against a panel of kinetoplastid parasites, which are responsible for diseases such as Chagas disease, African trypanosomiasis, and leishmaniasis. nih.govuliege.beresearchgate.net These studies are crucial in the search for new treatments for these neglected tropical diseases. nih.gov
A library of these conjugates was screened for their in vitro activity against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. nih.govuliege.beresearchgate.net Several derivatives demonstrated significant potency. nih.govuliege.beresearchgate.net For example, compound 7f was identified as the most active against T. cruzi and T. b. brucei, with IC50 values of 8.5 µM and 1.35 µM, respectively. nih.govuliege.beresearchgate.net Another derivative, 7e , showed the highest activity against T. b. rhodesiense, with an IC50 value of 1.13 µM. nih.govuliege.beresearchgate.net Importantly, the most active compounds were found to be non-cytotoxic against human lung fibroblasts and primary mouse macrophages, indicating a favorable selectivity profile. nih.govuliege.beresearchgate.net
The table below presents the antikinetoplastid activity of lead imidazo[1,2-a]pyridine-chalcone conjugates. nih.govuliege.beresearchgate.net
| Compound | Target Parasite | IC50 (µM) |
| 7f | Trypanosoma cruzi | 8.5 |
| 7f | Trypanosoma brucei brucei | 1.35 |
| 7e | Trypanosoma brucei rhodesiense | 1.13 |
Coordination Chemistry and DNA Interaction Studies
Synthesis and Characterization of Metal Complexes with Imidazo[1,2-a]pyridine Ligands
The nitrogen atoms in the imidazo[1,2-a]pyridine scaffold make it an excellent ligand for coordinating with metal ions. Researchers have synthesized and characterized various metal complexes incorporating imidazo[1,2-a]pyridine derivatives. nih.govnih.govbohrium.com In one study, five different imidazo[1,2-a]pyridine derivatives were used to synthesize gold(III) complexes. nih.govnih.govbohrium.com These complexes were thoroughly characterized using a range of spectroscopic and analytical techniques, including ¹H-NMR, ¹³C-NMR, IR, mass spectrometry, and UV-visible spectroscopy. nih.govnih.govbohrium.com The results of these analyses confirmed the coordination of the imidazo[1,2-a]pyridine ligands to the Au(III) center. nih.govnih.govbohrium.com Such studies are fundamental to understanding the structural and electronic properties of these metallo-organic compounds, which in turn influences their potential applications. nih.govnih.govbohrium.com
DNA Interaction Studies of Metal Complexes via Spectroscopic and Viscometric Methods
The interaction of metal complexes with DNA is a key area of research, particularly in the development of new therapeutic agents. The gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been investigated for their ability to bind to DNA. nih.govnih.gov Spectroscopic techniques, such as UV-visible absorption titration, are used to monitor the changes in the spectral properties of the complexes upon addition of DNA. nih.gov These studies suggested an intercalative mode of binding for the Au(III) complexes, where the complex inserts itself between the base pairs of the DNA double helix. nih.govnih.gov
Viscosity measurements provide further evidence for the mode of DNA binding. nih.gov Intercalation typically leads to an increase in the viscosity of a DNA solution due to the lengthening of the DNA helix to accommodate the intercalating agent. nih.gov The studies on the Au(III)-imidazo[1,2-a]pyridine complexes showed an increase in the relative viscosity of the DNA solution upon addition of the complexes, supporting the intercalation binding model. nih.gov
Materials Science and Optoelectronic Device Applications
Imidazo[1,2-a]pyridine derivatives possess interesting photophysical properties, making them promising candidates for applications in materials science, particularly in the field of optoelectronics. ijrpr.commdpi.com Their π-conjugated bicyclic structure can give rise to fluorescence with excellent quantum yields. ijrpr.com The electronic absorption and fluorescence spectra of these compounds can be tuned by introducing different substituents onto the imidazo[1,2-a]pyridine core. ijrpr.com
This tunability of their photophysical properties makes them attractive for use in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. ijrpr.com For example, some π-expanded imidazo[1,2-a]pyridine derivatives have been designed and synthesized for potential use in organic solar cells. ijrpr.com The ability of these compounds to exhibit solid-state fluorescence further enhances their potential for use in emerging optoelectronic technologies. ijrpr.com
Role as Abnormal N-Heterocyclic Carbenes in Organometallic Chemistry
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis. While the "normal" NHCs typically bind to a metal center via the carbon atom positioned between the two nitrogen atoms of the heterocyclic ring, "abnormal" NHCs (aNHCs) bind through a different carbon atom of the ring. sonar.chrsc.org
Imidazo[1,2-a]pyridine derivatives can serve as precursors to aNHCs. sonar.ch The deprotonation of an imidazolium (B1220033) salt can lead to the formation of an imidazol-5-ylidene, which is a type of aNHC. rsc.org These aNHCs have been shown to be superior nucleophiles compared to their normal NHC counterparts. rsc.org This enhanced nucleophilicity makes them interesting ligands for the design of novel catalysts. rsc.org Palladium complexes bearing abnormal NHC ligands derived from imidazopyridines have been synthesized and characterized. acs.org These complexes have shown potential as catalysts in C-H arylation reactions. acs.org The study of these aNHCs and their metal complexes opens up new avenues for the development of catalysts for a variety of organic transformations. rsc.org
Corrosion Inhibition Mechanisms and Performance Evaluation
Imidazo[1,2-a]pyridine derivatives have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) solutions, which are common in industrial processes such as pickling. tandfonline.comtandfonline.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective monolayer that isolates the steel from the corrosive medium. tandfonline.comtandfonline.com
The inhibition mechanism involves both physical and chemical adsorption. The presence of heteroatoms (like nitrogen), aromatic rings, and π-electrons in the molecular structure of imidazo[1,2-a]pyridine derivatives facilitates their adsorption onto the metal surface. theaic.org Quantum chemical studies using Density Functional Theory (DFT) and molecular dynamics (MD) simulations have supported these findings, indicating that the adsorption is often a chemical process involving the bonding of nitrogen atoms or the aromatic ring to the iron (Fe) surface of the steel. frontiersin.org This adsorption process follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. tandfonline.comtheaic.orgfrontiersin.org
The performance of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as gravimetric methods like weight loss measurements. tandfonline.comfrontiersin.orgrsc.org Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. tandfonline.comtheaic.org For instance, certain synthesized imidazo[1,2-a]pyridine derivatives have demonstrated excellent anticorrosion performance, with inhibition efficiencies reaching up to 98.1%. tandfonline.com Electrochemical studies classify these compounds as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. frontiersin.org
The molecular structure of the specific derivative plays a crucial role in its inhibitory performance. For example, the presence of electron-donating or withdrawing groups can influence the electron density of the molecule, affecting its adsorption capability. One study found that a derivative with two chlorine atoms in the ortho position of its structure exhibited the highest inhibition efficiency among the tested compounds. tandfonline.comtandfonline.com
Table 1: Performance of Imidazo[1,2-a]pyridine Derivatives as Corrosion Inhibitors for Mild Steel
| Derivative Name | Concentration | Medium | Inhibition Efficiency (%) | Reference |
| (E)-1-(2,6-dichlorophenyl)-N-(2-phenyl imidazo[1,2-a]pyridin-3-yl)methanimine (Imd2) | 10⁻³ M | 1 M HCl | 98.1 | tandfonline.com |
| (E)-1-(2-chlorophenyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanimine (Imd1) | 10⁻³ M | 1 M HCl | 96.5 | tandfonline.com |
| Imidazo[1,2-a]pyrimidine-Schiff base derivative (IPY 2) | 10⁻³ M | 1.0 M HCl | 96.1 | rsc.org |
| (E)-1-(4-chlorophenyl)-N-(2-phenylimidazo [1,2-a]pyridin-3-yl)methanimine (Imd3) | 10⁻³ M | 1 M HCl | 95.3 | tandfonline.com |
| 2-(4-octylphenyl)-4-phenylbenzo theaic.orgfrontiersin.orgimidazo[1,2-a]pyrimidine (B1208166) (OPIP) | 0.1 mmol L⁻¹ | 1 mol L⁻¹ HCl | 91.9 | frontiersin.org |
| 2,4-diphenylbenzo theaic.orgfrontiersin.orgimidazo[1,2-a]pyrimidine (DPIP) | 0.1 mmol L⁻¹ | 1 mol L⁻¹ HCl | 90.5 | frontiersin.org |
In Vitro Cytotoxicity and Selective Inhibition Studies
The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer effects. nih.govresearchgate.netnih.gov Research has focused on the in vitro cytotoxicity of these compounds against various human cancer cell lines and their selective inhibition of specific biological targets.
In Vitro Cytotoxicity:
Numerous studies have demonstrated the cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives against cancer cells. For example, specific compounds have shown strong cytotoxic impacts on breast cancer cell lines like HCC1937 and MDA-MB-231, as well as ovarian cancer (SKOV3), melanoma (A375), and cervical cancer (HeLa) cells. nih.govnih.govnih.gov The mechanism of action often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govnih.gov For instance, one derivative was found to induce an extrinsic apoptosis pathway by increasing the activity of caspases 7 and 8 and was also shown to cause cell cycle arrest by elevating levels of p53 and p21 proteins. nih.gov Another compound was reported to induce p53-partially mediated apoptosis in melanoma cells. nih.gov
The half-maximal inhibitory concentration (IC₅₀) value, which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a common measure of cytotoxicity. Studies have reported IC₅₀ values for various derivatives against different cell lines, highlighting their potential as anticancer agents. nih.govrsc.org For example, the compound 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine was identified as a potent agent with IC₅₀ values as low as 11 μM against laryngeal, breast, and skin cancer cell lines. rsc.org
Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Hep-2 | Laryngeal Carcinoma | 11 | rsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | MCF-7 | Breast Cancer | 11 | rsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | A375 | Skin Cancer | 11 | rsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | HepG2 | Hepatocellular Carcinoma | 13 | rsc.org |
| IP-5 | HCC1937 | Breast Cancer | 45 | nih.gov |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | nih.gov |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | nih.gov |
Selective Inhibition Studies:
Beyond general cytotoxicity, research has explored the selective inhibition of specific enzymes and signaling pathways by imidazo[1,2-a]pyridine derivatives. A key area of investigation is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is associated with inflammation and various diseases, including cancer. benthamdirect.comrjpbr.com Several derivatives have been developed as highly potent and selective COX-2 inhibitors. benthamdirect.comrjpbr.comresearchgate.net For example, one study reported derivatives with IC₅₀ values for COX-2 in the nanomolar range (0.05 to 0.18 µM) and high COX-2 selectivity indexes (SI), indicating a much stronger effect on COX-2 compared to the constitutive COX-1 isoform. benthamdirect.comrjpbr.comresearchgate.net The compound 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) exhibited particularly high potency and selectivity. benthamdirect.comresearchgate.net Molecular docking studies suggest that these compounds bind effectively within the active site of the COX-2 enzyme. benthamdirect.comrjpbr.comresearchgate.net
Other studies have focused on the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the AKT/mTOR pathway. nih.gov Certain imidazo[1,2-a]pyridines have been shown to inhibit this pathway, leading to reduced levels of phosphorylated AKT and mTOR proteins, which in turn contributes to their anticancer effects. nih.gov Additionally, derivatives have been developed as covalent inhibitors targeting specific mutations, such as KRAS G12C, which are found in several intractable cancers. rsc.org
Table 3: Selective COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |
| 5e | 0.05 | - | rjpbr.com |
| 5f | 0.05 | - | rjpbr.com |
| 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) | 0.05 | - | rjpbr.com |
| 6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) | 0.07 - 0.18 | 57 - 217 | benthamdirect.comresearchgate.net |
| 5i | - | 897.19 | rjpbr.com |
Future Research Directions and Unexplored Avenues for Imidazo 1,2 a Pyridin 2 Ol Hydrochloride
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of Imidazo[1,2-a]pyridin-2-ol hydrochloride and its analogs will likely pivot towards greener and more efficient methodologies. mdpi.com Current synthetic routes can often be improved in terms of atom economy, energy consumption, and waste reduction. Future research should prioritize the development of one-pot multicomponent reactions (MCRs), which are powerful tools for rapidly generating diverse chemical libraries. nih.gov The exploration of novel catalytic systems, particularly those that are metal-free or utilize earth-abundant metals, is a promising direction. acs.org Furthermore, the use of unconventional reaction conditions, such as microwave-assisted synthesis and solvent-free reactions, could significantly enhance the sustainability of synthetic processes. researchgate.net
| Synthetic Approach | Potential Advantages | Future Research Focus |
| Multicomponent Reactions (MCRs) | High efficiency, diversity generation, reduced waste. nih.gov | Design of novel MCRs to access diverse Imidazo[1,2-a]pyridin-2-ol derivatives. |
| Green Catalysis | Reduced environmental impact, lower cost. acs.org | Exploration of metal-free and earth-abundant metal catalysts. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields. researchgate.net | Optimization of microwave protocols for the synthesis of the target compound. |
| Solvent-Free Reactions | Elimination of hazardous solvents, simplified workup. acs.org | Development of solid-state or neat reaction conditions. |
Exploration of Underexplored Derivatization Pathways and Functionalization Sites
While the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is a common site for functionalization, other positions on the scaffold remain relatively unexplored. nih.gov Future research should focus on developing regioselective methods for the derivatization of the pyridine (B92270) ring (C5, C6, C7, and C8 positions). This would open up new chemical space and allow for the fine-tuning of the physicochemical and pharmacological properties of this compound derivatives. C-H activation and functionalization strategies are particularly promising for achieving this goal, as they offer a direct and atom-economical approach to derivatization. nih.gov
Advanced Computational Modeling for Precise Structure-Function Relationships
The integration of advanced computational modeling will be crucial for accelerating the discovery and optimization of novel this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the relationship between the chemical structure of a compound and its biological activity. nih.gov Future research should focus on developing more accurate and predictive computational models. These models can be used to virtually screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and guide the design of new molecules with improved potency and selectivity. nih.gov
Discovery of Novel Biological Targets and Elucidation of Intricate Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov However, the full therapeutic potential of this compound and its derivatives is likely yet to be realized. Future research should aim to identify novel biological targets for these compounds. This can be achieved through a combination of high-throughput screening, chemical proteomics, and other target identification technologies. Elucidating the intricate mechanisms of action of these compounds will also be a key area of future investigation, providing a deeper understanding of their therapeutic effects and potential side effects. nih.gov
Design and Synthesis of Next-Generation Imidazo[1,2-a]pyridine Scaffolds for Specific Academic Applications
Beyond its potential in medicinal chemistry, the imidazo[1,2-a]pyridine scaffold holds promise for a variety of other academic and industrial applications. For instance, the unique photophysical properties of some imidazo[1,2-a]pyridine derivatives make them attractive candidates for the development of fluorescent probes and sensors. rsc.org Future research could explore the design and synthesis of novel this compound-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The versatility of this scaffold provides a rich platform for the development of new functional molecules with tailored properties for specific academic and technological applications.
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. hilarispublisher.commdpi.com In the context of this compound, AI and ML algorithms can be employed for a variety of tasks, including the de novo design of novel derivatives with desired properties, the prediction of their biological activities and toxicities, and the optimization of synthetic routes. researchgate.netnih.govnih.gov Future research in this area will likely focus on the development of sophisticated machine learning models trained on large datasets of chemical and biological information. These models could significantly accelerate the discovery and development of new Imidazo[1,2-a]pyridine-based compounds with therapeutic or other valuable applications. nips.ccrjptonline.org
| AI/ML Application | Potential Impact on Research |
| De Novo Drug Design | Generation of novel molecular structures with optimized properties. nih.govmdpi.com |
| Biological Activity Prediction | Rapid screening of virtual compound libraries to identify promising candidates. nih.gov |
| Synthesis Prediction | Optimization of reaction conditions and prediction of reaction outcomes. nips.ccrjptonline.org |
| Structure-Activity Relationship (SAR) Analysis | Identification of key structural features responsible for biological activity. researchgate.net |
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridin-2-ol hydrochloride, and how do reaction conditions affect yield and purity?
Imidazo[1,2-a]pyridine derivatives are typically synthesized via condensation reactions, multicomponent reactions, or rearrangements of pre-functionalized intermediates. For example, describes a method involving the rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones under reflux conditions in ethanol, yielding products with 35–48% efficiency after recrystallization . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at ~80°C), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of isoxazolone to 2-chloro-5-nitropyridine) critically influence yield and purity. Lower yields (<50%) in some cases may result from competing side reactions or incomplete ring closure, necessitating optimization of catalysts (e.g., pTsCl/DABCO in ) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm) and carbon backbone structure .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1782 cm⁻¹, NH stretches at ~3114 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 415 [M⁺] in ) and fragmentation patterns .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within 0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for imidazo[1,2-a]pyridine derivatives to minimize by-products?
Advanced optimization strategies include:
- Catalyst Screening : Using pTsCl/DABCO () improves regioselectivity and reduces side reactions in one-pot syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase by-products; ethanol or water mixtures can improve selectivity .
- Temperature Control : Lower temperatures (e.g., 0–25°C) suppress thermal decomposition, while reflux conditions accelerate ring closure .
- By-Product Analysis : LC-MS or TLC monitoring identifies intermediates (e.g., uncyclized amides) for real-time adjustments .
Q. How do computational methods like DFT contribute to understanding the electronic properties of imidazo[1,2-a]pyridine derivatives?
Density Functional Theory (DFT) studies ( ) predict:
- Electron Density Distribution : Delocalization across the fused imidazole-pyridine ring system enhances stability .
- Reactivity Hotspots : Electrophilic substitution preferences at positions 3 and 6 due to frontier orbital interactions .
- Solvent Interactions : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways .
Q. What strategies address discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives across studies?
Contradictions often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., NO₂ at position 4) may enhance antiviral activity but reduce solubility, skewing assay results .
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native PDE3) require normalization using internal controls .
- Data Harmonization : Meta-analyses of structure-activity relationships (SAR) across studies () can resolve conflicting trends .
Q. What are the key considerations in designing imidazo[1,2-a]pyridine-based compounds for target-specific interactions?
Design principles include:
- Bioisosteric Replacement : Substituting chlorine with trifluoromethyl groups improves metabolic stability without altering binding affinity .
- Conformational Rigidity : Introducing fused rings (e.g., tetracyclic derivatives in ) enhances target selectivity by reducing entropic penalties .
- Pharmacophore Mapping : Aligning key hydrogen bond donors/acceptors (e.g., NH of imidazole) with receptor pockets (e.g., PDE3 active site) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
